molecular formula C6H8ClN3 B107901 2-Chloro-5-methylpyridine-3,4-diamine CAS No. 18232-91-2

2-Chloro-5-methylpyridine-3,4-diamine

Cat. No. B107901
CAS RN: 18232-91-2
M. Wt: 157.6 g/mol
InChI Key: BLARZXAWOHCFBD-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3,4-diamine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridines are known for their use in various chemical reactions and as building blocks in medicinal chemistry due to their ability to interact with biological targets. Although the specific compound 2-Chloro-5-methylpyridine-3,4-diamine is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the potential utility of such compounds in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which involve the rearrangement of halogens on the pyridine ring . This method could potentially be adapted for the synthesis of 2-Chloro-5-methylpyridine-3,4-diamine by selecting appropriate starting materials and reaction conditions. Additionally, the synthesis of 2-chloro-3-amino-4-methylpyridine has been reported using a sequence of reactions starting from 4,4-dimethoxy-2-butanone and malononitrile, which includes Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffman reaction . This approach demonstrates the complexity and multi-step nature of synthesizing substituted pyridines.

Molecular Structure Analysis

X-ray and spectroscopic analyses have been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These techniques could be applied to 2-Chloro-5-methylpyridine-3,4-diamine to elucidate its molecular geometry, hydrogen bonding, and stacking interactions. Furthermore, theoretical calculations, such as density functional theory (DFT), can provide insights into the optimized molecular structures and electronic properties of similar compounds .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the presence and position of substituents on the pyridine ring. For instance, the reactivity of 2-chloro-4-nitropyridine and its derivatives has been studied using molecular electrostatic potential maps to predict reactive sites and by investigating HOMO-LUMO energies and global descriptors . These analyses can shed light on the types of chemical reactions that 2-Chloro-5-methylpyridine-3,4-diamine may undergo, such as electrophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized by various spectroscopic methods, including IR, NMR, and UV-vis absorption and fluorescence spectroscopy . These methods can be used to determine properties such as absorption and emission wavelengths, solvent effects on emission spectra, and the presence of specific functional groups. Theoretical studies can complement these experimental techniques by calculating properties like atomic charges, molecular electrostatic potentials, and hyperpolarizability values, which are indicative of the compound's stability, charge delocalization, and non-linear optical properties .

Scientific Research Applications

Chemical Separation and Purification

2-Chloro-5-methylpyridine-3,4-diamine serves as an intermediate in the production of various medicines and pesticides. A study by Su Li (2005) utilized extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, demonstrating the compound's significance in chemical purification processes. The achieved purity surpassed 99%, indicating its effectiveness in these processes (Su Li, 2005).

Role in Organic Synthesis

2-Chloro-5-methylpyridine-3,4-diamine is used in various organic syntheses. For instance, Gangadasu et al. (2002) discussed its use in preparing a series of 2-chloro-5-methylpyridine-3-carbaldehyde imines, highlighting its role in synthesizing biologically active molecules and pesticidal compounds. This study showcases its versatility in organic chemistry, particularly in synthesizing compounds with potential biological activities (Gangadasu et al., 2002).

Photophysical Studies

In the realm of photophysical research, the compound has been studied for its photochemical E (trans) to Z (cis) isomerization properties. Gangadasu et al. (2009) synthesized 2-chloro-5-methylpyridine-3-olefin derivatives and investigated their photochemical isomerization, highlighting the compound's significance in studying light-induced chemical changes. Such research can pave the way for developing new materials with photoresponsive properties (Gangadasu et al., 2009).

Electrophilic Substitution Reactions

The compound is also significant in electrophilic substitution reactions. Schlosser and Cottet (2002) demonstrated its use in halogen/halogen displacement in pyridines, where heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine, showcasing its role in substitution reactions that are fundamental in organic synthesis (Schlosser & Cottet, 2002).

Antimicrobial Activity

Research has also explored its derivatives for antimicrobial activity. Gangadasu et al. (2009) tested synthesized E and Z isomers of 2-chloro-5-methylpyridine-3-olefin derivatives for antimicrobial activity. Their findings contribute to the understanding of the antimicrobial properties of pyridine derivatives, which could be significant in developing new antimicrobial agents (Gangadasu et al., 2009).

Intermediate in Insecticide Synthesis

The compound plays a role as an intermediate in the synthesis of nicotine insecticides. Sang et al. (2020) discussed its role in the preparation of 3-methylpyridine-N-oxide, essential for synthesizing insecticides like imidacloprid and acetamiprid. This highlights its importance in the agricultural sector for pest control (Sang et al., 2020).

Molecular Structure Analysis

The compound has been the subject of studies focusing on its molecular structure. Velraj et al. (2015) investigated its structural, vibrational, electronic, and spectroscopic properties, providing insight into its stability, reactivity, and potential applications in various fields, including material science and molecular electronics (Velraj et al., 2015).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-chloro-5-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-2-10-6(7)5(9)4(3)8/h2H,9H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLARZXAWOHCFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466443
Record name 2-Chloro-5-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyridine-3,4-diamine

CAS RN

18232-91-2
Record name 2-Chloro-5-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Carlson - 2012 - search.proquest.com
Hydration in the minor groove of B-form DNA influences the stability and conformation of duplex DNA. An analogue nucleoside that attempts to mimic the N3-hydrated adenine was …
Number of citations: 4 search.proquest.com
B Zhang - 2018 - lirias.kuleuven.be
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for precisely matching amino acids with their cognate tRNA. This process therefore is a viable target for development of …
Number of citations: 0 lirias.kuleuven.be
KJ Salandria - 2011 - dlib.bc.edu
DNA serves as an instruction manual to the cell, containing blueprints and directions for all cellular processes, while RNA serves to carry out the messages held within DNA. Research …
Number of citations: 3 dlib.bc.edu

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